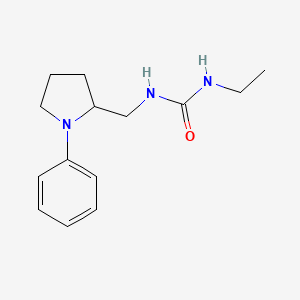

1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea is systematically identified by its IUPAC name, which reflects its core urea structure and substituents. The molecule comprises a urea backbone (–N–C(=O)–N–) substituted with an ethyl group and a (1-phenylpyrrolidin-2-yl)methyl moiety.

The compound’s structure is further validated by its SMILES string, which encodes the connectivity and stereochemistry. The pyrrolidine ring adopts a chair-like conformation, with the phenyl group attached to the nitrogen atom at position 1.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic factors. Key features include:

- Urea Backbone : The planar –N–C(=O)–N– group exhibits partial double-bond character due to resonance stabilization.

- Pyrrolidine Ring : The six-membered pyrrolidine ring adopts a chair conformation, with the phenyl substituent in an equatorial position to minimize steric strain.

- Ethyl and Methyl Substituents : The ethyl group attached to the urea nitrogen and the methyl bridge linking the pyrrolidine to the urea are in staggered conformations to reduce torsional strain.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound has been investigated using density functional theory (DFT) and other quantum methods. Key findings include:

The urea group’s electron-withdrawing carbonyl oxygen polarizes the adjacent NH bonds, enhancing their hydrogen-bonding capacity. The phenyl-pyrrolidine moiety contributes π-electron density, influencing the molecule’s electronic distribution.

Orbital Analysis

- HOMO : Localized on the phenyl ring and pyrrolidine nitrogen, facilitating nucleophilic interactions.

- LUMO : Centered on the carbonyl group, enabling electrophilic reactivity.

These electronic characteristics are critical for understanding the compound’s potential interactions in biological systems.

Comparative Analysis of Tautomeric Forms

Urea derivatives typically exhibit negligible tautomerism due to the stability of the keto form. For this compound, computational studies suggest:

| Tautomer | Stability | Energy Difference | Source |

|---|---|---|---|

| Keto Form (Dominant) | High (resonance stabilized) | – | |

| Enol Form | Unstable (proton transfer) | >15 kcal/mol |

The absence of significant tautomerism is attributed to:

- Resonance Stabilization : Delocalization of electrons across the urea backbone.

- Steric Effects : Bulky substituents hinder enol formation.

Properties

IUPAC Name |

1-ethyl-3-[(1-phenylpyrrolidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-2-15-14(18)16-11-13-9-6-10-17(13)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCOSQWRXHPSKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1CCCN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves the reaction of 1-phenylpyrrolidine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea is explored as a lead compound in drug development due to its structural features that may interact with biological targets. Its structure-activity relationship (SAR) is studied to optimize therapeutic effects, particularly in the context of anticancer and antimicrobial activities .

Research indicates that this compound exhibits potential biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to this urea have shown significant antiproliferative activity against the National Cancer Institute's NCI-60 human cancer cell lines .

- Antimicrobial Activity : Investigations into its interactions with microbial targets are ongoing, aiming to elucidate mechanisms and efficacy against various pathogens.

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties are leveraged in the production of specialty chemicals and materials .

Case Study 1: Anticancer Activity Assessment

A recent study synthesized a series of urea derivatives based on the structure of this compound and evaluated their antiproliferative effects against multiple cancer cell lines. The results indicated that specific modifications to the phenyl group enhanced activity, suggesting that structural optimization can lead to more potent anticancer agents .

Case Study 2: Synthesis and Characterization

In another investigation, researchers synthesized various derivatives of this compound through different reaction pathways. The products were characterized using techniques such as NMR and LCMS, confirming the successful incorporation of desired functional groups that could enhance biological activity .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. The phenylpyrrolidine moiety is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Functional Differences

The table below highlights key structural features, properties, and applications of 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea and related compounds:

Key Research Findings

Dynamic Urea Bonds (1-Ethyl-3-(4-methylphenethyl)urea)

- Exhibits dynamic covalent behavior due to reversible urea bond formation, enabling self-healing in polymers .

- NMR studies confirm urea bond regeneration (peak at 5.87 ppm) after mechanical stress .

- Comparatively, the target compound’s rigid pyrrolidine substituent may hinder dynamic behavior, favoring stable interactions instead.

Solubility and Reactivity (1-Ethyl-3-(2-hydroxyethyl)urea)

Physicochemical and Pharmacological Implications

- Lipophilicity : The phenylpyrrolidinyl group (target) and 4-methylphenethyl group () increase logP, favoring membrane permeability. BMS4’s large heteroaromatic system balances lipophilicity with target specificity .

- Synthetic Complexity : BMS4 requires multi-step synthesis for its thiazole-pyrimidine core, whereas the target compound may be synthesized via alkylation of urea with a pre-formed pyrrolidine intermediate.

- Stability: Dynamic urea bonds in ’s compound enable self-repair, whereas the target compound’s stability is likely derived from rigid non-covalent interactions.

Biological Activity

1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenylpyrrolidine with ethyl isocyanate under controlled conditions. The process can be summarized as follows:

- Reactants : 1-phenylpyrrolidine and ethyl isocyanate.

- Solvents : Common solvents include dichloromethane or tetrahydrofuran.

- Purification : Techniques such as column chromatography are employed to isolate the desired product.

The mechanism of action for this compound involves interactions with various molecular targets, particularly enzymes and receptors. The phenylpyrrolidine moiety is known to modulate protein activity, potentially leading to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Alteration of Receptor Signaling : It can interact with receptors, modifying their signaling pathways, which may have implications in therapeutic contexts.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been noted, although specific data on MIC (Minimum Inhibitory Concentration) values is limited.

Anticancer Properties

In vitro studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Methyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea | Structure | Different reactivity due to methyl substitution |

| 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)thiourea | Structure | Varying chemical properties due to sulfur atom |

| 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)carbamate | Structure | Altered stability and reactivity |

Case Studies

Recent research has focused on the biological activity of benzoylurea derivatives, which share structural similarities with this compound. A study highlighted its antifungal and antibacterial activities, demonstrating comparable efficacy against pathogens like Rhizoctonia solani and Xanthomonas oryzae at specific concentrations .

Q & A

Q. What are the methodological considerations for optimizing the synthesis of 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea?

Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For urea derivatives, coupling reactions between amines and isocyanates or carbodiimide-mediated pathways are common. For example, analogous urea compounds (e.g., 1-aryl-3-substituted ureas) have been synthesized using palladium-catalyzed cross-coupling in eutectic solvents, achieving yields >75% under mild conditions . Key steps include:

- Purification : Column chromatography or recrystallization to isolate high-purity products.

- Yield Optimization : Screening catalysts (e.g., Pd(PPh₃)₄) and reaction times (e.g., 12–24 hours).

- Characterization : Confirm via NMR (¹H/¹³C), HRMS, and IR to verify urea bond formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H NMR can confirm the ethyl group (δ 1.0–1.5 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm). ¹³C NMR identifies carbonyl signals (δ 155–165 ppm) .

- Mass Spectrometry : HRMS or LC-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 318.2).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

SAR studies require systematic structural modifications (e.g., varying substituents on the phenyl or pyrrolidine rings) and biological assays. For instance:

- Substituent Effects : Replace the ethyl group with bulkier alkyl chains to assess steric impacts on target binding.

- Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell viability tests (e.g., IC₅₀ determination in cancer lines).

- Data Correlation : Compare activity trends with computational docking results to identify critical binding interactions .

Example SAR Table :

| Derivative | Substituent (R) | IC₅₀ (μM) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 1 | Ethyl | 12.3 | -8.2 |

| 2 | Propyl | 8.7 | -9.1 |

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- In Silico Tools : Use QSAR models (e.g., SwissADME) to predict solubility, LogP, and bioavailability. Molecular dynamics simulations can assess membrane permeability .

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to map interactions with biological targets (e.g., kinases or GPCRs). For urea-based inhibitors, hydrogen bonding to catalytic residues is critical .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across assays?

- Methodological Audit : Verify assay conditions (e.g., pH, temperature) and compound stability. For example, urea derivatives may degrade under acidic conditions, skewing IC₅₀ values .

- Cross-Validation : Replicate results using orthogonal techniques (e.g., SPR vs. fluorescence polarization for binding affinity).

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies .

Q. What factorial design approaches are suitable for studying the effects of reaction parameters on synthesis efficiency?

A 2³ factorial design can evaluate three factors (e.g., catalyst loading, temperature, solvent ratio) across two levels. For example:

- Factors : Catalyst (0.5 vs. 1.0 mol%), Temperature (25°C vs. 50°C), Solvent (DMF vs. THF).

- Response Variable : Reaction yield. This identifies interactions between variables and optimizes conditions with minimal experimental runs .

Q. How can oxidative stability of this compound be assessed in physiological environments?

- Accelerated Stability Testing : Expose the compound to H₂O₂ or cytochrome P450 enzymes, monitoring degradation via LC-MS.

- EPR Spectroscopy : Detect free radical formation during oxidation .

Methodological Validation

Q. What protocols ensure reproducibility in analytical method validation for urea derivatives?

- Linearity : Calibration curves (R² > 0.99) across 5 concentrations.

- Precision : ≤5% RSD for intraday/interday replicates.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Q. How to design in vivo studies for evaluating the toxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.